

Application Note and Protocol for Taxifolin Analysis by HPLC-UV

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Compound of Interest

Compound Name: Taxifolin

Cat. No.: B600725

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This document provides a detailed protocol for the quantitative analysis of **taxifolin** in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for research, quality control, and drug development purposes.

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.^{[1][2]} Accurate and precise quantification of **taxifolin** is crucial for the standardization of extracts and finished products. This application note describes a validated HPLC-UV method for the determination of **taxifolin**.

Experimental Protocols

Sample Preparation

The sample preparation method should be adapted based on the matrix.

- For Plant Material (e.g., Pine Bark, Larix wood):
 - Grind the dried plant material to a fine powder.
 - Accurately weigh a portion of the powdered material (e.g., 200 g).^[1]
 - Perform extraction using a suitable solvent such as 90% ethanol at an elevated temperature (e.g., 90°C for 3 hours), with the extraction process repeated multiple times

for thoroughness.^[1]

- Combine the extracts and concentrate them under reduced pressure.
- The concentrated extract can be further purified by dissolving it in hot water, followed by crystallization at a low temperature (e.g., 4°C).^[1]
- For HPLC analysis, dissolve the dried extract in methanol and filter it through a 0.45 µm membrane filter.
- For Functional Foods/Supplements:
 - Homogenize solid, liquid, or oil-based supplements.
 - Extract the homogenized sample with methanol using ultrasonication.
 - Filter the resulting solution through a 0.45 µm filter membrane before injecting it into the HPLC system.

HPLC-UV Analysis

A standard HPLC system equipped with a UV-Vis detector is used for the analysis. The chromatographic conditions can be varied, but a typical setup is outlined below.

Table 1: HPLC Operational Parameters

Parameter	Condition 1	Condition 2	Condition 3
Column	C18 (250 x 4.6 mm, 5 μ m)	C18 (150 mm x 4.6 mm, 5 μ m)	Phenomenex Lunar C18 (150 x 4.6 mm, 5 μ m)
Mobile Phase	Methanol and 0.3% acetic acid solution (40:60, v/v)	Methanol: Water (90:10, v/v)	Gradient elution with 0.1% aqueous formic acid (A) and methanol (B)
Elution Mode	Isocratic	Isocratic	Gradient
Flow Rate	1.0 mL/min	1.0 mL/min	Not Specified
Injection Volume	20 μ L	Not Specified	Not Specified
UV Detection Wavelength	290 nm	254 nm	Not Specified
Column Temperature	Ambient	25°C	Not Specified

Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

Parameter	Result 1	Result 2	Result 3
Linearity Range	1.04 to 78.23 µg/mL	0.1-0.8 µg/ml	5.0–100 µg/mL
Correlation Coefficient (r ²)	0.9996	> 0.9963	Not Specified
Limit of Detection (LOD)	6.52 µg/mL	0.156 µg/ml	0.23 µg/mL
Limit of Quantification (LOQ)	21.70 µg/mL	0.473 µg/ml	Not Specified
Accuracy (Recovery)	98.1 to 105.9 %	97% – 102.1%	97.4–101.2%
Precision (RSD)	1.1 to 1.4 %	< 2%	3.46% (intra-day)

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution of **taxifolin** multiple times. The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters should be within acceptable limits (e.g., RSD < 2%).

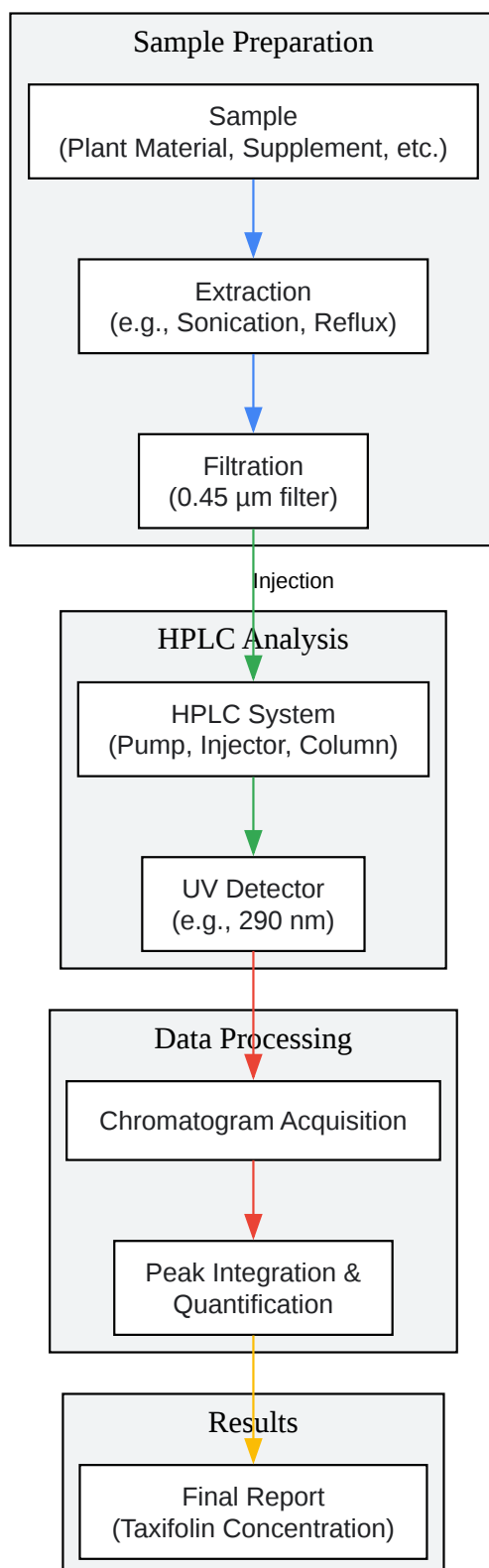
Data Analysis

The concentration of **taxifolin** in the samples is determined by comparing the peak area of the analyte with a calibration curve constructed from standard solutions of known concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of **taxifolin**.



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Caption: Workflow for **Taxifolin** HPLC-UV Analysis.

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References

- 1. hrpub.org [hrpub.org]
- 2. phcogres.com [phcogres.com]
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